Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)-
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Overview
Description
Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with acylating agents. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism by which Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to the inhibition of specific enzymes or modulation of receptor activity, contributing to its biological effects .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar structural features but differing in the position of nitrogen atoms.
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Uniqueness: Ethanone,1-(5-amino-1H-1,2,3-triazol-4-YL)- is unique due to its specific arrangement of nitrogen atoms within the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C4H6N4O |
---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1-(5-amino-2H-triazol-4-yl)ethanone |
InChI |
InChI=1S/C4H6N4O/c1-2(9)3-4(5)7-8-6-3/h1H3,(H3,5,6,7,8) |
InChI Key |
PNVXWLWLAMJCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNN=C1N |
Origin of Product |
United States |
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